![molecular formula C19H18N2O4 B14620061 N-[(1H-Indol-3-yl)acetyl]-L-tyrosine CAS No. 57105-52-9](/img/structure/B14620061.png)
N-[(1H-Indol-3-yl)acetyl]-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1H-Indol-3-yl)acetyl]-L-tyrosine is an organic compound that belongs to the class of N-acyl-alpha amino acids. This compound is characterized by the presence of an indole ring, which is a significant heterocyclic system in natural products and drugs . The indole ring system is known for its biological activity and is found in many natural and synthetic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Indol-3-yl)acetyl]-L-tyrosine typically involves the reaction of indole derivatives with amino acids. One common method is the reaction of indole-3-acetic acid with L-tyrosine under specific conditions . The reaction conditions often include the use of a base and a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity . The use of catalysts and advanced purification techniques is also common in industrial settings to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1H-Indol-3-yl)acetyl]-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
N-[(1H-Indol-3-yl)acetyl]-L-tyrosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and its potential as a bioactive compound.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(1H-Indol-3-yl)acetyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing their activity . This interaction can lead to changes in cellular processes and biological responses .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
57105-52-9 |
|---|---|
Fórmula molecular |
C19H18N2O4 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C19H18N2O4/c22-14-7-5-12(6-8-14)9-17(19(24)25)21-18(23)10-13-11-20-16-4-2-1-3-15(13)16/h1-8,11,17,20,22H,9-10H2,(H,21,23)(H,24,25)/t17-/m0/s1 |
Clave InChI |
HLBLLQMXYYYBLN-KRWDZBQOSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


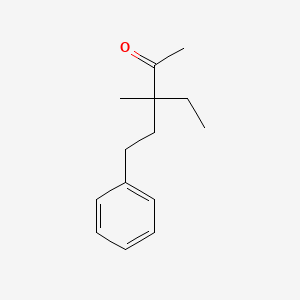
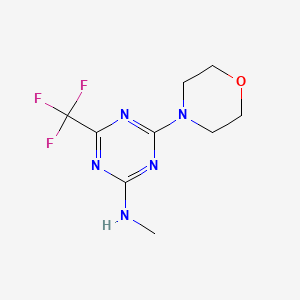

![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
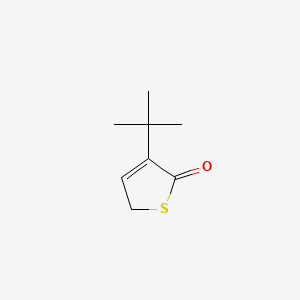
![Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro-](/img/structure/B14620021.png)
![N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14620025.png)
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
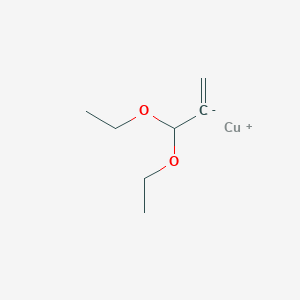
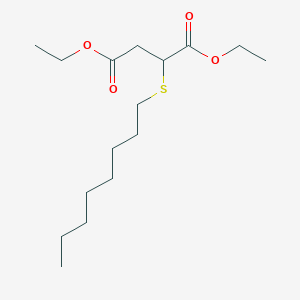
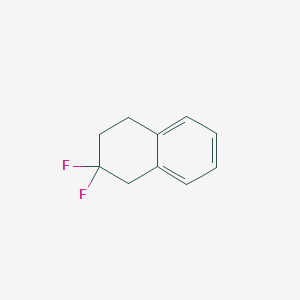
![2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14620051.png)
![2-[Bis(phosphonomethyl)amino]ethanesulfonic acid](/img/structure/B14620053.png)
